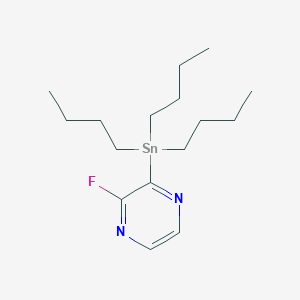

2-Fluoro-3-(tributylstannyl)pyrazine

Overview

Description

2-Fluoro-3-(tributylstannyl)pyrazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazine derivative that contains a fluorine atom and a tributylstannyl group.

Scientific Research Applications

Synthesis and Derivative Formation

- The compound 2-Fluoro-3-(tributylstannyl)pyrazine plays a crucial role in synthesizing new pyrazine derivatives and pyridazine derivatives. It has been utilized in a one-pot synthesis of quinuclidinylfluoropyrazine, which demonstrates its versatility in creating various chemical structures (Plé, Turck, Heynderickx, & Quéguiner, 1998).

Antiviral Applications

- A study highlights the use of a pyrazine derivative, T-705 (6-fluoro-3-hydroxy-2-pyrazinecarboxamide), in treating lethal West Nile virus infections in rodents. This underscores the potential of pyrazine derivatives, including 2-Fluoro-3-(tributylstannyl)pyrazine, in antiviral therapies (Morrey et al., 2008).

Energetic Material Development

- 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine, a compound related to 2-Fluoro-3-(tributylstannyl)pyrazine, has been synthesized for use as a high-performance melt-cast energetic material. Its properties, such as high crystal density and thermal stability, make it a candidate for explosive and propellant applications (Ma et al., 2017).

Fluorescence Studies and Material Science

- The unusual CO2 adsorption behavior of a fluoro-functionalized MOF (Metal-Organic Framework) with pyrazine and SiF(6)(2-) moieties was studied, indicating the potential of fluorinated pyrazines in material science applications (Kanoo et al., 2012).

Medicinal Chemistry

- Fluorinated pyrazoles with additional functional groups, like 3-amino-4-fluoropyrazoles, have been developed as building blocks in medicinal chemistry, demonstrating the role of fluorinated pyrazines in drug development (Surmont et al., 2011).

Antimicrobial Research

- Pyrazine functionalized Ag(I) and Au(I)-NHC complexes have shown potential as antibacterial agents against human pathogens resistant to several antibiotics, revealing another important application area of pyrazine derivatives (Roymahapatra et al., 2012).

properties

IUPAC Name |

tributyl-(3-fluoropyrazin-2-yl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2FN2.3C4H9.Sn/c5-4-3-6-1-2-7-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMUYXLMGZRVEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=CN=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29FN2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-(tributylstannyl)pyrazine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-N-(2-methoxyethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2578072.png)

![Methyl 5-[[5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2578081.png)

![4-(Trifluoromethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2578084.png)

![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2578090.png)